molecular formula C12H12FN5O3S B2643141 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034604-91-4

5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2643141
CAS No.: 2034604-91-4
M. Wt: 325.32
InChI Key: RSDJEYUXQCENLY-UHFFFAOYSA-N
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Description

5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a sulfonyl group

Preparation Methods

The synthesis of 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves multiple steps, typically starting with the preparation of the tetrazole ring. One common method involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Properties

IUPAC Name

5-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3S/c13-11-2-1-9(4-10(11)12-14-16-17-15-12)22(19,20)18-5-8-3-7(18)6-21-8/h1-2,4,7-8H,3,5-6H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDJEYUXQCENLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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